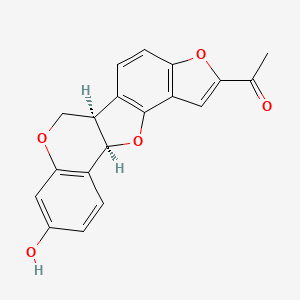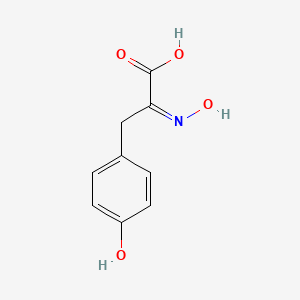
(2Z)-2-(hydroxyimino)-3-(4-hydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxyphenylpyruvic acid oxime is a ketoxime obtained by condensation of the keto group of 4-hydroxyphenylpyruvic acid with hydroxylamine. It has a role as a fungal metabolite and a marine metabolite. It is a ketoxime, a monocarboxylic acid and a phenol. It derives from a (4-hydroxyphenyl)pyruvic acid.
Aplicaciones Científicas De Investigación
Renewable Building Block for Material Science
(Trejo-Machin et al., 2017) explored the use of 3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, as a renewable building block for material science. It enhances the reactivity of molecules towards benzoxazine ring formation, offering an environmentally friendly alternative to phenol.
Synthesis of Ureas and Hydroxamic Acids
(Thalluri et al., 2014) demonstrated the synthesis of ureas and hydroxamic acids from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate. This efficient method avoids racemization and is environmentally friendly.
Synthesis of Amino Acids
(Kitagawa et al., 2004) and (Kitagawa et al., 2005) reported the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids from 3-(heteroaryl)-2-(hydroxyimino)propanoic acids. This method prevents hydrogenolysis of bromine on the thiophene nucleus, yielding amino acids efficiently.
Food Contact Material Safety
(Flavourings, 2011) conducted a safety evaluation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters for use in food contact materials, ensuring consumer safety for non-fatty and non-alcoholic foods.
Biocatalysis in Pharmaceutical Synthesis
(Deussen et al., 2003) developed a biocatalytic approach for producing S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, a key building block in pharmaceuticals. This process is efficient, environmentally friendly, and scalable.
Drug Development
(Ahmed et al., 2012) synthesized and evaluated hydroxamic acid and ketoximic analogues from ketoprofen for potential use as dual-mechanism drugs, offering insight into the design of new therapeutic agents.
Enhancement of Chemical Stability and Liposolubility
(Chen et al., 2016) synthesized a derivative of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid to improve its chemical stability and liposolubility, broadening its potential applications.
Novel Approach in Organic Synthesis
(Ye et al., 2012) combined oxidative dearomatization with a transition-metal catalyzed sequence to prepare furoquinolinone and angelicin derivatives, demonstrating a novel approach in organic synthesis.
Luminescence in Inorganic Chemistry
(Xiang et al., 2016) synthesized Zn-based complexes using 3-(4-hydroxyphenyl)propanoic acid, contributing to the study of luminescence in inorganic complexes.
Chain Extender in Polymer Science
(Totaro et al., 2017) used 3-(4-Hydroxyphenyl)propionic acid as a chain extender in polymer science, enhancing mechanical properties and thermal stability.
Inhibitor of Itk in Immunology
(Buchanan et al., 2005) isolated derivatives from Polyscias murrayi that inhibit interleukin-2 inducible T-cell kinase, suggesting potential in immunology research.
Luminescence Properties in Supramolecular Chemistry
(Lu et al., 2014) reported the synthesis of complexes containing 3-(2-hydroxyphenyl)propanoic acid, contributing to the understanding of luminescence in supramolecular structures.
Corrosion Inhibition in Material Science
(Abu-Rayyan et al., 2022) explored the use of acrylamide derivatives as corrosion inhibitors, expanding the application of this compound in material science.
Anti-Aging Composition in Dermatology
(Wawrzyniak et al., 2016) developed an anti-aging skin care composition using 3-(4-hydroxyphenyl)propanoic acid amide, demonstrating its potential in dermatology.
Anti-Inflammatory Activities in Pharmacology
(Ren et al., 2021) isolated new phenolic compounds from Eucommia ulmoides Oliv. with anti-inflammatory activities, contributing to pharmacological research.
Propiedades
Fórmula molecular |
C9H9NO4 |
|---|---|
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
(2Z)-2-hydroxyimino-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9NO4/c11-7-3-1-6(2-4-7)5-8(10-14)9(12)13/h1-4,11,14H,5H2,(H,12,13)/b10-8- |
Clave InChI |
HOSMGQOSNROJPE-NTMALXAHSA-N |
SMILES isomérico |
C1=CC(=CC=C1C/C(=N/O)/C(=O)O)O |
SMILES canónico |
C1=CC(=CC=C1CC(=NO)C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




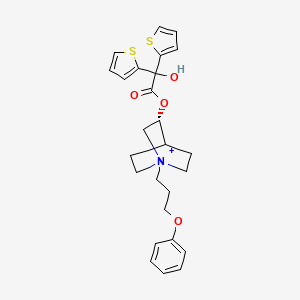
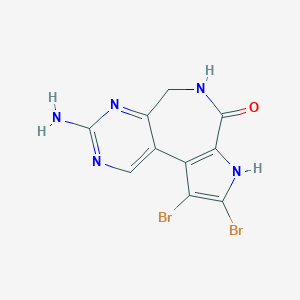
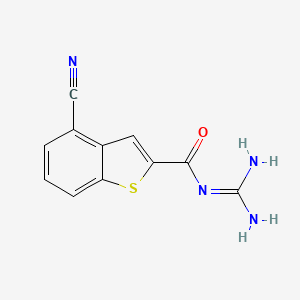
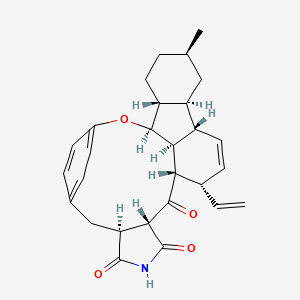
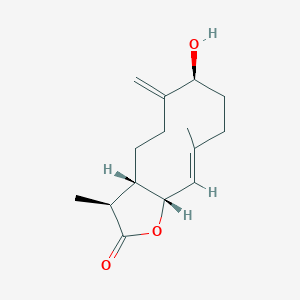
![alpha-[(Z)-2-Hexenyl]benzenemethanol](/img/structure/B1254275.png)


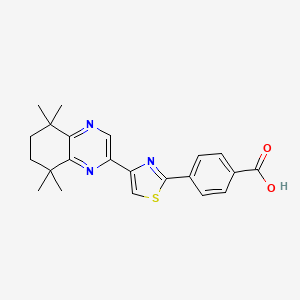
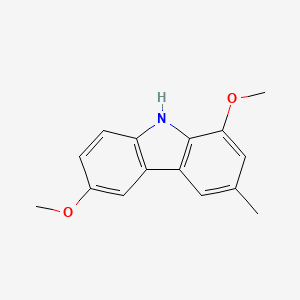
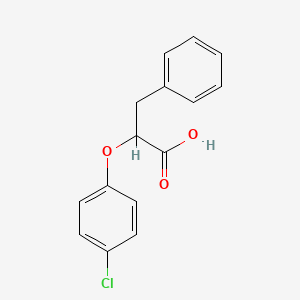
![N-[2-(Diethylamino)ethyl]-3-iodo-4-methoxybenzamide](/img/structure/B1254288.png)
